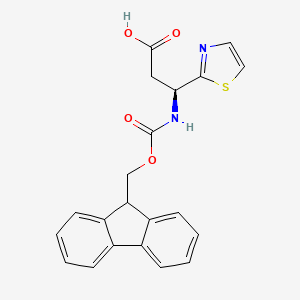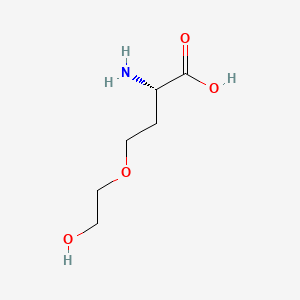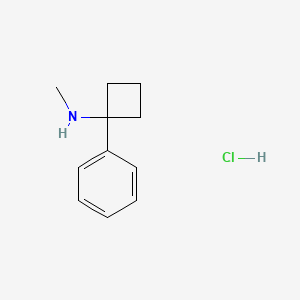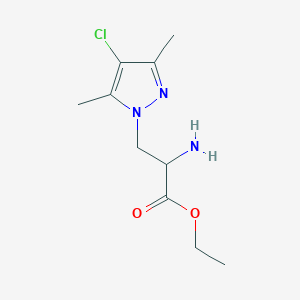
Ethyl 2-amino-3-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-amino-3-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)propanoate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of an ethyl ester group, an amino group, and a chloro-substituted pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)propanoate typically involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with ethyl 2-bromo-3-aminopropanoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of the pyrazole attacks the bromo group of the ethyl ester, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Ethyl 2-amino-3-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Dechlorinated derivatives.
Substitution: Hydroxyl or alkyl-substituted derivatives.
科学研究应用
Ethyl 2-amino-3-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and other industrial products.
相似化合物的比较
Ethyl 2-amino-3-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)propanoate can be compared with other pyrazole derivatives, such as:
Ethyl 2-amino-3-(4-methyl-1h-pyrazol-1-yl)propanoate: Lacks the chloro substitution, resulting in different chemical reactivity and biological activity.
Ethyl 2-amino-3-(4-chloro-1h-pyrazol-1-yl)propanoate: Lacks the dimethyl substitution, affecting its steric and electronic properties.
Ethyl 2-amino-3-(4-chloro-3,5-dimethyl-1h-imidazol-1-yl)propanoate: Contains an imidazole ring instead of a pyrazole ring, leading to different chemical and biological properties.
属性
分子式 |
C10H16ClN3O2 |
|---|---|
分子量 |
245.70 g/mol |
IUPAC 名称 |
ethyl 2-amino-3-(4-chloro-3,5-dimethylpyrazol-1-yl)propanoate |
InChI |
InChI=1S/C10H16ClN3O2/c1-4-16-10(15)8(12)5-14-7(3)9(11)6(2)13-14/h8H,4-5,12H2,1-3H3 |
InChI 键 |
QGTPOPXPGHEGFK-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CN1C(=C(C(=N1)C)Cl)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


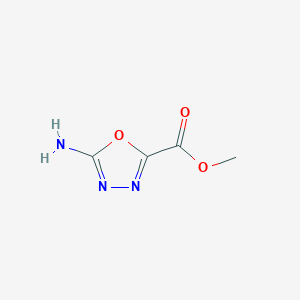
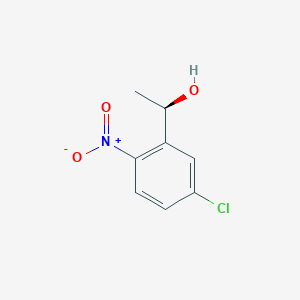


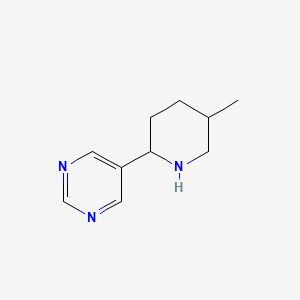

![[4-(Prop-2-yn-1-yl)oxan-4-yl]methanol](/img/structure/B13618670.png)
